molecular formula C16H15ClN2O4 B5786357 2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide

2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide

Cat. No. B5786357
M. Wt: 334.75 g/mol
InChI Key: QASYRVOWGACADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide, also known as CDB-4124, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective progesterone receptor modulators (SPRMs) and has been found to exhibit a range of pharmacological effects.

Mechanism of Action

2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide acts as a selective progesterone receptor modulator, which means it can selectively bind to and activate or inhibit the progesterone receptor. This property allows it to exhibit a range of pharmacological effects, including anti-inflammatory and anti-cancer effects.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the growth of fibroblasts. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities and with high purity. It also exhibits a range of pharmacological effects, making it useful for studying various biological processes. However, its use is limited by its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide. One area of research is the development of more selective SPRMs that can target specific tissues and cell types. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its eventual use in clinical settings.

Synthesis Methods

The synthesis of 2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide involves the reaction of 2-chlorobenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with a carboximidamide derivative to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic effects. It has also been studied for its potential use in the treatment of endometriosis, uterine fibroids, and breast cancer.

properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-21-13-8-7-10(9-14(13)22-2)16(20)23-19-15(18)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASYRVOWGACADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=C2Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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